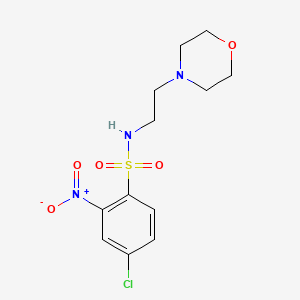

((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine

Description

((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine (CAS: 1023875-66-2) is a sulfonamide derivative characterized by a 4-chloro-2-nitrophenylsulfonyl group linked to a 2-morpholin-4-ylethylamine moiety. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility and may modulate pharmacokinetic properties. This compound is structurally related to reversible MAO-A inhibitors (e.g., moclobemide) but distinguishes itself via the sulfonamide linkage, which may alter biological activity and metabolic pathways .

Properties

IUPAC Name |

4-chloro-N-(2-morpholin-4-ylethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O5S/c13-10-1-2-12(11(9-10)16(17)18)22(19,20)14-3-4-15-5-7-21-8-6-15/h1-2,9,14H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKJWTYGEYJFCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine typically involves multiple steps:

Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce the nitro group at the ortho position.

Sulfonylation: The nitro-chlorophenyl compound is then subjected to sulfonylation using sulfonyl chloride under basic conditions to form the sulfonyl derivative.

Amine Introduction: The final step involves the reaction of the sulfonyl derivative with 2-morpholin-4-ylethylamine under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Acts as a building block for the development of new materials with specific properties.

Biology:

- Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Predicted logP | Biological Activity (Inferred) | Source/Reference |

|---|---|---|---|---|---|

| ((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine | Sulfonamide, 4-Cl-2-NO₂-phenyl, morpholinoethyl | ~361.5 | 2.1 | Potential MAO-A inhibition (analogous) | |

| Moclobemide (4-Chloro-N-(2-morpholin-4-ylethyl)benzamide) | Amide, 4-Cl-phenyl, morpholinoethyl | 268.7 | 1.8 | Reversible MAO-A inhibitor (antidepressant) | |

| 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine | Sulfonamide, oxazole, furyl, 4-F-phenyl | ~419.5 | 3.5 | Unknown (aromatic heterocycle likely targets enzymes) | |

| N-[2-({[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]methylamino}methyl)phenyl]-... | Sulfonamide, methoxy, propenyl chain | ~490.0 | 4.0 | Hypothetical anti-inflammatory/kinase inhibition | |

| 2-[(4-Chlorophenyl)sulfonylamino]acetic Acid | Sulfonamide, pyridine, acetic acid | ~342.8 | 1.5 | Possible chelator or enzyme modulator |

Key Observations

Sulfonamide vs. Sulfonamides generally exhibit higher metabolic stability than amides due to resistance to hydrolysis .

Substituent Effects: Morpholine vs. Pyridine: The morpholine ring in the target compound improves water solubility (predicted logP = 2.1) compared to pyridine-containing analogs (logP = 1.5–3.5), which may reduce blood-brain barrier penetration . Nitro and Chloro Groups: The electron-withdrawing 4-Cl-2-NO₂-phenyl group in the target compound may stabilize the sulfonamide linkage and influence redox activity, contrasting with the electron-donating methoxy group in ’s compound .

Biological Activity :

- Moclobemide’s MAO-A inhibition suggests the target compound could share similar neurological applications, but the sulfonamide group might alter binding affinity or selectivity .

- Oxazole- and furyl-containing analogs () likely target enzymes via π-π stacking, whereas the morpholine group may engage in dipole interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling a 4-chloro-2-nitrobenzenesulfonyl chloride with 2-morpholin-4-ylethylamine, analogous to methods using PyBOP for sulfonyl modifications () .

Research Findings and Implications

- Structural Dynamics : The morpholine ring’s puckering (as defined by Cremer-Pople coordinates) could influence conformational flexibility and binding pocket compatibility .

- Crystallographic Data : Tools like SHELXL and WinGX () are critical for resolving sulfonamide conformations and intermolecular interactions in analogs .

Biological Activity

The compound ((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine , with the chemical formula and CAS number 743452-14-4, is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 349.79 g/mol |

| CAS Number | 743452-14-4 |

Structure

The compound features a 4-chloro-2-nitrophenyl moiety linked to a 2-morpholin-4-ylethyl amine, which contributes to its unique biological properties. The presence of chlorine and nitro groups may enhance its reactivity and biological interactions.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of similar sulfonamide compounds. For instance, the antioxidant capacity of various synthesized compounds was assessed using methods such as DPPH and ABTS assays. Although specific data for this compound is limited, related compounds exhibited varying degrees of antioxidant activity, suggesting potential efficacy in oxidative stress mitigation .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. In a comparative study, several derivatives demonstrated significant antibacterial effects against various strains of bacteria. The structural features, including electron-withdrawing groups like nitro and chloro, are believed to play a crucial role in enhancing antimicrobial activity. The compound's predicted activity includes anti-infective and antimycobacterial properties based on computational models .

The mechanism underlying the biological activity of sulfonamides typically involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA). This inhibition disrupts nucleic acid synthesis in bacteria, leading to growth arrest or death. The presence of the morpholine group in this compound may also influence its pharmacokinetics and bioavailability, potentially enhancing its therapeutic effects.

Study 1: Antioxidant Evaluation

A study investigated the antioxidant potential of a series of sulfonamide derivatives, including those with similar structures to this compound. Results indicated that while some derivatives showed strong DPPH radical scavenging activity (up to 16.75% inhibition), others were less effective compared to standard antioxidants like ascorbic acid .

Study 2: Antimicrobial Efficacy

In another investigation focused on sulfonamide derivatives, researchers found that compounds with halogen substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in optimizing biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.